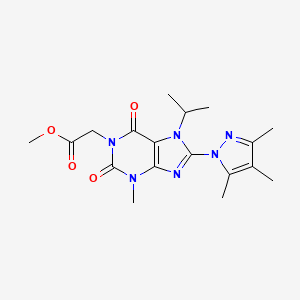

methyl 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Description

Methyl 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a structurally complex heterocyclic compound featuring a purine core modified with a 3,4,5-trimethylpyrazole substituent and an acetate ester group. The purine scaffold is a well-known pharmacophore in medicinal chemistry, often associated with biological activity due to its resemblance to nucleobases . The methyl acetate group at position 2 further modulates polarity, making this compound a candidate for targeted drug design. Structural determination of such derivatives often employs X-ray crystallography tools like SHELXL .

Properties

IUPAC Name |

methyl 2-[3-methyl-2,6-dioxo-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-9(2)23-14-15(19-17(23)24-12(5)10(3)11(4)20-24)21(6)18(27)22(16(14)26)8-13(25)28-7/h9H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEFBKJSMIHBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the compound's synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a purine base structure with various substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions that include alkylation and thioacetate formation under controlled conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to maximize yield and purity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in nucleotide metabolism. This inhibition can disrupt normal cellular processes and may lead to therapeutic applications in conditions where nucleotide metabolism is dysregulated .

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting specific kinases associated with cancer progression. For example, compounds structurally similar to this one have been reported to inhibit VEGFR-2 kinase with IC50 values indicating significant potency .

- Phospholipidosis : Research indicates that compounds similar in structure can interact with lysosomal phospholipases (e.g., PLA2G15), leading to phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . This interaction may provide insights into the toxicity profiles associated with drug development.

Case Studies

Several studies have investigated the biological effects of related compounds:

Future Directions

The ongoing research into this compound suggests potential applications in drug development:

- Drug Development : Its ability to inhibit critical enzymes positions it as a candidate for further development as an antitumor agent or for treating metabolic disorders.

- Pharmacological Profiling : Comprehensive pharmacokinetic and pharmacodynamic studies are needed to fully understand its therapeutic potential and safety profile.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

1. Anticancer Activity:

Research indicates that pyrazole derivatives can exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown that compounds similar to methyl 2-(7-isopropyl...) can disrupt cancer cell metabolism .

2. Antimicrobial Properties:

Pyrazole-based compounds have been documented to possess antimicrobial activities against various pathogens. This includes potential applications in developing new antibiotics .

3. Anti-inflammatory Effects:

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways in the body, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research highlighted the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced anticancer activity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

In another research article from Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against bacteria and fungi. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as lead compounds for drug development .

Comparison with Similar Compounds

Key Observations :

- Purine vs. Imidazopyridine Cores : The purine core in the target compound offers hydrogen-bonding capabilities akin to nucleic acids, whereas the imidazopyridine in provides a more rigid, planar structure suitable for π-π stacking interactions.

- Ester Groups : The methyl acetate in the target compound may enhance membrane permeability compared to the diethyl esters in , which could increase hydrophobicity and retention time in chromatographic analyses.

Physicochemical and Spectral Properties

- Solubility : The methyl acetate group in the target compound likely improves aqueous solubility compared to the diethyl esters in , which exhibit higher lipophilicity.

- Spectroscopy : NMR and IR data for related compounds (e.g., ) confirm the presence of ester carbonyls (~1700 cm⁻¹) and nitrile groups (~2200 cm⁻¹), which would be critical for verifying the target compound’s structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.